4-Aminocyclohexane-1-carboxamide
Overview
Description
4-Aminocyclohexane-1-carboxamide is a chemical compound with the molecular formula C7H14N2O. It is a derivative of cyclohexane, featuring an amino group (-NH2) and a carboxamide group (-CONH2) attached to the cyclohexane ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Mechanism of Action
Target of Action
It is known that the compound has potent and long-lasting effects on coronary, cerebral, renal, and peripheral blood flow . This suggests that its targets may be related to the cardiovascular system.
Mode of Action
It is known that the compound has a remarkable, highly persistent, and lowly toxic activity of increasing blood flow in coronary, cerebral, renal, and peripheral arteries . This suggests that it may interact with its targets to modulate blood flow.
Biochemical Pathways
Given its effects on blood flow, it is likely that it impacts pathways related to cardiovascular function .
Pharmacokinetics
Its potent and long-lasting effects suggest that it may have favorable pharmacokinetic properties .
Result of Action
The 4-Aminocyclohexane-1-carboxamide compounds have been found to increase blood flow in coronary, cerebral, renal, and peripheral arteries. They are useful as a potent and long-lasting antihypertensive agent and an agent for the prevention and treatment of diseases in the circulatory organs such as coronary, cerebral, renal, and peripheral arteries . Moreover, they exhibit inhibitory action on experimental asthma of guinea pigs, which is caused by histamine inhalation, and inhibitory action on contraction of trachea strips isolated from guinea pigs, which is caused by acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminocyclohexane-1-carboxamide typically involves the reduction of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent. One common method is the catalytic hydrogenation of 4-aminobenzoic acid derivatives, which yields the desired product with a high trans ratio .
Industrial Production Methods
For industrial production, the process involves the catalytic reduction of 4-aminobenzoic acid in a one-pot manner. This method is advantageous due to its low hydrogen pressure requirements, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Aminocyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxamide group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitrocyclohexane derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: N-substituted cyclohexane carboxamides.
Scientific Research Applications
4-Aminocyclohexane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is incorporated into peptide analogs for studying protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Aminocyclohexane-1-carboxylic acid: Differing by a single hydrogen atom, this compound is used in similar applications but has distinct chemical properties.
4-Amino(alkyl)cyclohexane-1-carboxamide: These compounds have alkyl groups attached to the cyclohexane ring, offering variations in biological activity.
Uniqueness
4-Aminocyclohexane-1-carboxamide is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and broad applicability in various fields. Its ability to form stable derivatives and participate in diverse reactions makes it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
4-aminocyclohexane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPBBKMADGQOBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856758-75-3 | |
Record name | 4-aminocyclohexane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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